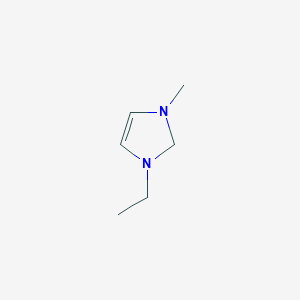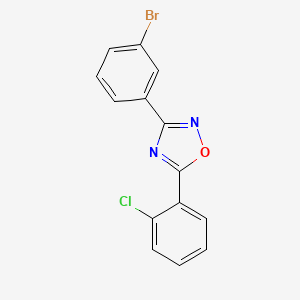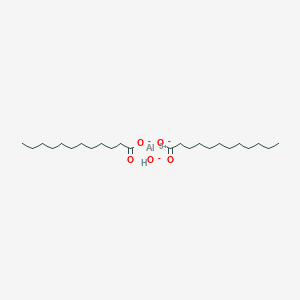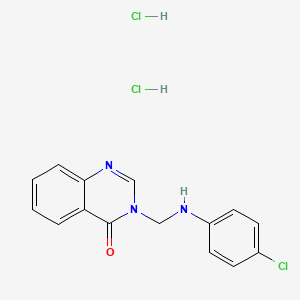
4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride is a chemical compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinazolinone core with a 4-chlorophenyl group and an amino methyl substituent, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride typically involves the reaction of 4-chloroaniline with formamide to form the quinazolinone core. This is followed by the introduction of the amino methyl group through a Mannich reaction, which involves formaldehyde and a secondary amine. The final product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in drug discovery, particularly for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through pathways involving signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinazolinone core but with different substituents, leading to distinct biological activities.
3-(((4-Chlorophenyl)imino)methyl)phenol: Another related compound with a similar structure but different functional groups.
Uniqueness
4(3H)-Quinazolinone, 3-(((4-chlorophenyl)amino)methyl)-, dihydrochloride is unique due to its specific substituents, which confer unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential in diverse scientific applications make it a valuable compound for research and development.
Properties
CAS No. |
75159-48-7 |
|---|---|
Molecular Formula |
C15H14Cl3N3O |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
3-[(4-chloroanilino)methyl]quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C15H12ClN3O.2ClH/c16-11-5-7-12(8-6-11)17-9-19-10-18-14-4-2-1-3-13(14)15(19)20;;/h1-8,10,17H,9H2;2*1H |
InChI Key |
COQVMNZYVGQDMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CNC3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


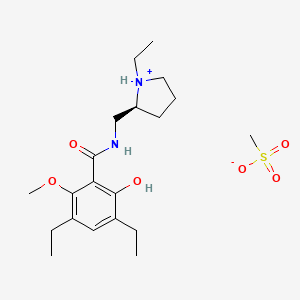
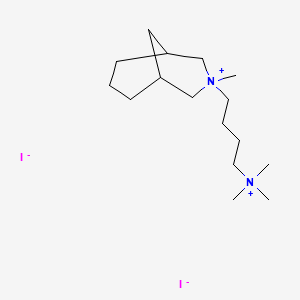
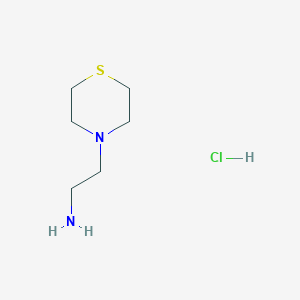
![Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13778955.png)
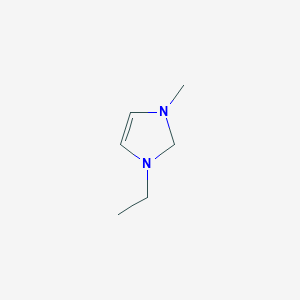
![(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B13778967.png)
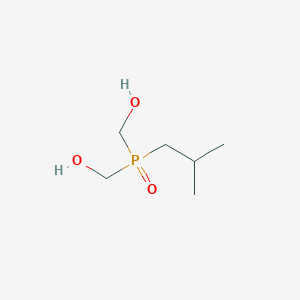
![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)

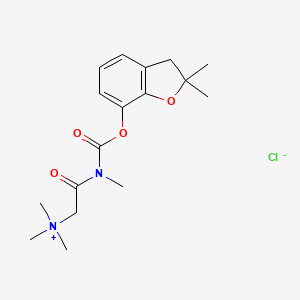
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;iodide](/img/structure/B13778982.png)
